molecular formula C₁₄H₂₃N₅O B052631 (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol CAS No. 51350-19-7

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Cat. No. B052631
CAS RN: 51350-19-7
M. Wt: 277.37 g/mol
InChI Key: IOSAAWHGJUZBOG-UHFFFAOYSA-N
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Description

“(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol” is a chemical compound with the molecular formula C14H23N5O1. It is also known as (2R,3S)-EHNA1.


Scientific Research Applications

Synthesis and Structural Studies

  • The compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, a structurally related analog, was synthesized and characterized. This study highlights the molecular and crystal structure of such compounds, providing insights into their chemical properties (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).

Process Research

  • Research on (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key intermediate of Tenofovir Disoproxil Fumarate, discusses its synthesis process. This paper provides insights into the reaction conditions and optimization strategies for such compounds (Yu Zhu-ming, 2012).

Tautomerism Studies

  • A study on 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, closely related to the compound , examines tautomeric ratios and their identification using NMR techniques. This research is significant for understanding the chemical behavior of similar purine derivatives (Roggen et al., 2011).

Fluorescent-Labeled ATP Analog Synthesis

  • The synthesis of a fluorescent-labeled ATP analog, which includes a similar purine structure, is discussed. This compound is used for probing adenylyl cyclases, demonstrating the application of such molecules in biochemical studies (Emmrich et al., 2010).

Pharmacokinetics Study

  • Research on IMM-H007, a novel anti-hyperlipidemia agent, involves a derivative of the compound . This study establishes methods for quantification and analysis, contributing to the pharmacokinetics field (Jia et al., 2016).

properties

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSAAWHGJUZBOG-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043880
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

CAS RN

51350-19-7, 79813-68-6
Record name erythro-9-(2-hydroxy-3-nonyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HWC 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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